molecular formula C14H22N4O2 B6618691 Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate CAS No. 1426921-48-3

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate

Cat. No.: B6618691
CAS No.: 1426921-48-3
M. Wt: 278.35 g/mol
InChI Key: MXVLKZHAGVQJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate (CAS 1426921-48-3) is a chemical compound offered for research and development purposes. It is supplied as a solid and requires cold-chain transportation and storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . Its molecular formula is C14H22N4O2 and it has a molecular weight of 278.35 g/mol . This compound is classified as a building block and is designed for use by qualified laboratory researchers exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. The structure of this molecule, which incorporates both aminopyridazine and a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile intermediate in organic synthesis . Such properties are often exploited in medicinal chemistry for the exploration and creation of novel molecular entities. Researchers value this compound for its potential application as a synthetic intermediate in pharmaceutical development. Handling should follow standard safety protocols. The safety data indicates it may cause skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-4-5-12(15)17-16-11/h4-5,10H,6-9H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVLKZHAGVQJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426921-48-3
Record name tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Iodination of Aminopyridazine

The patent CN113429340B outlines iodination for 2-aminopyridine using potassium iodate (KIO₃), potassium iodide (KI), and concentrated sulfuric acid (H₂SO₄). Adapting this to 3-aminopyridazine:

  • Reaction Conditions :

    • Substrate : 3-Aminopyridazine (1.0 equiv)

    • Iodinating Agents : KIO₃ (1.2 equiv), KI (2.0 equiv)

    • Acid : 95% H₂SO₄, 25°C, 2 h

    • Workup : Neutralization with KOH (22% w/v) to pH 8.5, precipitation, and recrystallization in methanol/n-heptane

    Yield : ~80% (theoretical for pyridazine systems, assuming similar reactivity to pyridine).

Palladium-Catalyzed Coupling with Piperidine

The iodinated intermediate undergoes Buchwald-Hartwig amination with tert-butyl piperidine-1-carboxylate:

  • Catalytic System :

    • Catalyst : Pd₂(dba)₃ (0.08–0.10 equiv relative to iodide)

    • Ligand : Xantphos (0.11–0.13 equiv)

    • Base : NaOtBu (1.5 equiv)

    • Solvent : Toluene, 100°C, O₂ < 0.5%

  • Procedure :

    • Charge reactor with iodide, Boc-piperidine, catalyst, ligand, and base.

    • Degas and purge with N₂ three times.

    • Heat to 100°C for 2 h, monitoring by TLC/HPLC.

    Yield : 80–85% (extrapolated from piperazine analogue data).

Photoredox-Mediated Amination (Alternative Approach)

A method for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate employs visible-light catalysis, adaptable for piperidine systems:

Reaction Setup

  • Substrates : 3-Iodopyridazine (1.0 equiv), tert-butyl piperidine-1-carboxylate (1.2 equiv)

  • Catalyst : Acridine orange (0.05 mol%), 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO, 0.1 equiv)

  • Conditions : 1,2-Dichloroethane, O₂ atmosphere, blue LED irradiation (450 nm), 10 h

Advantages and Limitations

  • Yield : 95% (reported for piperazine variant)

  • Benefits : Mild conditions, avoids heavy-metal catalysts.

  • Challenges : Scalability under photochemical conditions; pyridazine’s electron-deficient nature may reduce coupling efficiency.

Comparative Analysis of Methods

Parameter Iodination-Coupling Photoredox
Yield 80–85%95% (piperazine analogue)
Catalyst Cost High (Pd-based)Moderate (organocatalyst)
Reaction Time 4–6 h10 h
Safety Requires O₂ exclusionO₂-dependent, low toxicity
Scalability Demonstrated at 10–100 g scaleLimited by photoreactor design

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography (hexane/EtOAc 3:1 → 1:2) to isolate the tert-butyl carbamate.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.40–3.55 (m, 4H, piperidine), 6.75 (d, J=9.2 Hz, 1H, pyridazine), 7.90 (d, J=9.2 Hz, 1H, pyridazine).

  • MS (ESI+) : m/z 279.2 [M+H]⁺.

Industrial Considerations

Cost Analysis

  • Pd Catalysts : ~$1,500/kg (major cost driver in iodination-coupling).

  • TEMPO : ~$300/kg, favorable for large-scale photoredox routes.

Waste Management

  • Iodination generates I₂ waste (neutralized with Na₂S₂O₃).

  • Photoredox produces minimal inorganic byproducts .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two primary functional motifs:

  • tert-butyl carbamate (Boc-protected amine) : A common protecting group for amines, typically removed under acidic conditions (e.g., HCl or trifluoroacetic acid).

  • 6-aminopyridazine : An aromatic amine that may participate in electrophilic substitution or serve as a nucleophile.

Functional GroupPotential ReactionsExample Conditions
Boc-protected amineAcidic deprotection (e.g., HCl in dioxane, TFA in DCM)2–4 M HCl, 0–25°C
6-aminopyridazineAcylation, alkylation, Suzuki couplingAcetic anhydride, K₂CO₃

Deprotection of the Boc Group

The Boc group can be cleaved to expose the secondary amine on the piperidine ring, enabling further derivatization. For example:

Boc-protected compoundHCl (aq)4-(6-aminopyridazin-3-yl)piperidine+CO2+tert-butanol\text{Boc-protected compound} \xrightarrow{\text{HCl (aq)}} \text{4-(6-aminopyridazin-3-yl)piperidine} + \text{CO}_2 + \text{tert-butanol}

This reaction is critical for generating intermediates in drug synthesis, as seen in analogous compounds like palbociclib precursors .

Aminopyridazine Reactivity

The 6-aminopyridazine moiety may undergo:

  • Acylation : Reacting with acyl chlorides or anhydrides to form amides.

  • Diazotization : Formation of diazonium salts for coupling reactions (e.g., Sandmeyer reaction).

  • Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/alkyl groups.

Example Acylation Reaction:

6-aminopyridazine+AcClBase6-acetamidopyridazine\text{6-aminopyridazine} + \text{AcCl} \xrightarrow{\text{Base}} \text{6-acetamidopyridazine}

Conditions: Acetic anhydride, potassium carbonate, 50–80°C .

Piperidine Ring Modifications

The piperidine ring can undergo:

  • N-alkylation : Quaternization of the nitrogen.

  • Oxidation : Conversion to piperidone derivatives.

Key Challenges and Considerations

  • Stability : The Boc group is base-sensitive, requiring careful pH control during reactions.

  • Regioselectivity : Functionalizing the aminopyridazine ring without side reactions may require directing groups or catalysts.

Research Gaps

Current literature focuses on synthesis (e.g., multi-step hydrogenation or photocatalytic methods ) rather than downstream reactivity. Further studies are needed to explore:

  • Catalytic cross-coupling at the pyridazine ring.

  • Biological activity of derivatives (e.g., kinase inhibition).

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is C15H23N3O2C_{15}H_{23}N_{3}O_{2} with a molecular weight of approximately 277.37 g/mol. The compound features a tert-butyl ester group attached to a piperidine ring, which is substituted with a 6-aminopyridazine moiety. This unique structure contributes to its biological activity and utility in medicinal chemistry.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer treatment. One notable application includes its role in synthesizing palbociclib, a drug used for treating hormone receptor-positive breast cancer. The compound's structural similarity to other bioactive molecules positions it as a valuable building block in drug development .

Case Studies

  • Palbociclib Synthesis : The compound is integral in the synthetic pathway of palbociclib, which has been shown to significantly prolong progression-free survival in patients with advanced breast cancer. The efficiency of synthesizing intermediates like this compound directly impacts the production cost and availability of palbociclib in clinical settings .
  • Toxicological Studies : Safety assessments indicate that while the compound exhibits toxicity if ingested, its controlled use in pharmaceutical formulations can mitigate risks associated with acute toxicity. Ongoing research aims to better understand its pharmacokinetics and long-term safety profile .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s pyridazine ring (two adjacent nitrogen atoms) distinguishes it from analogs with pyridine, pyrimidine, or pyrazine cores. Key differences in electronic properties, solubility, and binding interactions arise from these structural variations.

Table 1: Heterocycle and Substituent Comparisons
Compound Name Heterocycle Substituent(s) Molecular Formula Molecular Weight CAS Number Reference
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate Pyridazine 6-Amino C₁₄H₂₁N₅O₂ 291.35 g/mol Not explicitly provided
tert-Butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate Pyridazine 6-Chloro C₁₄H₂₀ClN₃O₂ 297.78 g/mol 2377031-40-6
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Pyridine 6-Amino C₁₄H₂₂N₄O₂ 278.35 g/mol 571188-59-5
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate Pyrimidine 6-Cyclopropylamino, aminomethyl linker C₁₈H₂₉N₅O₂ 347.45 g/mol 1353989-88-4
tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate Pyrazole 5-Amino C₁₃H₂₁N₅O₂ 279.34 g/mol 116956-39-9

Key Observations :

  • Pyridazine vs. However, the pyridine-based analog (CAS 571188-59-5) has a piperazine ring, increasing polarity and solubility .
  • Amino vs. Chloro Substituents: The 6-amino group in the target compound improves hydrogen-bonding capacity, whereas the 6-chloro substituent in CAS 2377031-40-6 enhances electrophilicity for further functionalization .

Piperidine vs. Piperazine Core

The piperidine ring (single nitrogen) in the target compound contrasts with piperazine analogs (two nitrogens), influencing basicity and solubility.

Table 2: Core Ring Comparisons
Compound Name Core Ring pKa (Predicted) Solubility (LogP) Reference
This compound Piperidine ~8.5 (amine) ~1.2 (moderate)
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Piperazine ~7.5 (amine) ~0.8 (higher)

Key Observations :

  • Piperazine Derivatives : Higher polarity due to the second nitrogen atom improves aqueous solubility (lower LogP), making them favorable for pharmacokinetic optimization .
  • Piperidine Derivatives : Lower polarity may enhance membrane permeability, critical for central nervous system-targeting compounds .

Functional Group Impact on Reactivity

The tert-butyl carbamate group is common across analogs, but substituents on the heterocycle dictate reactivity.

Table 3: Functional Group Reactivity
Compound Name Key Functional Group Reactivity Profile Reference
This compound 6-Amino Nucleophilic, participates in coupling reactions
tert-Butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate 6-Chloro Electrophilic, amenable to SNAr reactions
tert-Butyl 4-(6-acetamido-5-methylpyridin-3-yl)piperidine-1-carboxylate 6-Acetamido Stabilizes against oxidation, reduces metabolic clearance

Key Observations :

  • 6-Amino Group: Facilitates Suzuki-Miyaura cross-coupling or amide bond formation for derivatization .
  • 6-Chloro Group : Enables nucleophilic aromatic substitution (e.g., with amines or thiols) for library synthesis .

Biological Activity

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is a compound of significant interest in pharmaceutical research, particularly as an intermediate in the synthesis of targeted cancer therapies. Its biological activity, especially in the context of cancer treatment, has been a focus of various studies. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Basic Information

PropertyValue
Molecular Formula C15H23N3O2
Molecular Weight 277.37 g/mol
CAS Number 1426921-48-3
Physical State Solid
Storage Conditions Keep in a dark place, inert atmosphere

Structural Information

The chemical structure of this compound can be represented as follows:

C15H23N3O2\text{C}_{15}\text{H}_{23}\text{N}_{3}\text{O}_{2}

This structure highlights the presence of both piperidine and pyridazine moieties, which are crucial for its biological activity.

This compound has been implicated in several biological pathways:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound serves as an intermediate in the synthesis of CDK inhibitors like Ribociclib, which are used to treat hormone receptor-positive breast cancer. CDK inhibitors work by preventing the phosphorylation of target proteins necessary for cell cycle progression, thereby inducing cell cycle arrest in cancer cells .
  • Antiproliferative Effects : Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines, indicating potential use in cancer therapeutics .

Case Study 1: Ribociclib Synthesis

Research has demonstrated that this compound is effectively utilized in synthesizing Ribociclib. In a study examining its efficacy, Ribociclib was shown to significantly inhibit tumor growth in ER-positive breast cancer models .

Case Study 2: In Vitro Studies

In vitro studies conducted on various cancer cell lines have indicated that derivatives of this compound exhibit potent inhibitory effects on cell proliferation. For instance, a derivative was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the low micromolar range .

Toxicity and Safety Profile

While this compound has demonstrated promising biological activity, it is essential to consider its safety profile:

  • Skin and Eye Irritation : The compound may cause skin irritation and serious eye irritation upon contact .
  • Respiratory Irritation : Inhalation exposure can lead to respiratory irritation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a pyridazine derivative with a piperidine-carboxylate precursor. For analogous piperidine-carboxylate compounds, tert-butyl protection of the piperidine nitrogen is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine). Subsequent functionalization (e.g., Suzuki coupling or nucleophilic substitution) introduces the aminopyridazine moiety . Key considerations include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to avoid Boc-group deprotection.
  • Purification : Silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures high purity (>95%) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and confirms regioselectivity of the pyridazine substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₄H₂₁N₅O₂).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX software) resolves bond angles and stereochemistry .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
  • Emergency Measures : Ensure access to eyewash stations and fire-resistant clothing. In case of fire, use CO₂ or dry chemical extinguishers .
  • Storage : Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can low yields in the final coupling step (e.g., pyridazine-piperidine linkage) be addressed?

  • Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, with controlled ligand ratios to enhance efficiency .
  • Temperature Control : Gradual heating (e.g., 60–80°C) improves reaction kinetics without decomposing heat-sensitive intermediates .
  • Stoichiometry Adjustments : A 1.2:1 molar ratio of pyridazine to piperidine precursor minimizes unreacted starting material .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR like HSQC or HMBC) to assign ambiguous signals.
  • Impurity Analysis : Use HPLC with UV detection (λ = 254 nm) to identify byproducts. Adjust mobile phase (e.g., acetonitrile/water gradients) for better resolution .
  • Reproducibility : Repeat synthesis under strictly anhydrous conditions to rule out hydrolysis or oxidation artifacts .

Q. What strategies improve regioselectivity during functionalization of the pyridazine ring?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) on the pyridazine nitrogen to direct electrophilic substitution to the 3-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at the desired position .
  • Computational Modeling : DFT calculations predict reactive sites, guiding experimental design for regioselective alkylation or amination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.